Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate
Description
Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate is an organic compound with the molecular formula C12H14BrNO4. This compound is characterized by the presence of an ethyl ester group, a benzyloxycarbonyl-protected amino group, and a bromine atom attached to the alpha carbon of the ester. It is commonly used in organic synthesis and has applications in various fields such as medicinal chemistry and material science.
Properties
CAS No. |
577973-96-7 |
|---|---|
Molecular Formula |
C12H14BrNO4 |
Molecular Weight |
316.15 g/mol |
IUPAC Name |
ethyl 2-bromo-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C12H14BrNO4/c1-2-17-11(15)10(13)14-12(16)18-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,14,16) |
InChI Key |
HWZKGKWTKISCLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(NC(=O)OCC1=CC=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine (TEA) to form the benzyloxycarbonyl-protected amino group.
Bromination: The protected amino acid is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Esterification: The final step involves esterification of the brominated intermediate with ethanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced to remove the bromine atom, yielding the corresponding ethyl {[(benzyloxy)carbonyl]amino}acetate.
Deprotection: The benzyloxycarbonyl group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Deprotection: Hydrogen gas (H2) in the presence of Pd/C catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted ethyl {[(benzyloxy)carbonyl]amino}acetates.
Reduction: Ethyl {[(benzyloxy)carbonyl]amino}acetate.
Deprotection: Ethyl (amino)acetate.
Scientific Research Applications
Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of protease inhibitors and other enzyme inhibitors.
Material Science: Employed in the synthesis of polymers and advanced materials with specific functional properties.
Biological Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form covalent bonds with active site residues.
Chemical Synthesis: Acts as a building block in the synthesis of complex organic molecules and natural products.
Mechanism of Action
The mechanism of action of ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate involves its reactivity towards nucleophiles and its ability to form covalent bonds with biological molecules. The bromine atom serves as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The benzyloxycarbonyl group provides protection to the amino group, preventing unwanted side reactions during synthesis.
Comparison with Similar Compounds
Similar Compounds
Ethyl {[(benzyloxy)carbonyl]amino}acetate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Methyl {[(benzyloxy)carbonyl]amino}(bromo)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl {[(benzyloxy)carbonyl]amino}(chloro)acetate: Contains a chlorine atom instead of a bromine atom, resulting in different reactivity and reaction conditions.
Uniqueness
This compound is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biological Activity
Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate is an organic compound that exhibits diverse biological activities, making it significant in medicinal chemistry and drug development. This article explores its biological properties, mechanisms of action, and potential applications based on available research findings.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of a benzyloxycarbonyl (Cbz) group and a bromoacetate moiety. Its molecular formula is , indicating the presence of halogen atoms which often enhance biological activity through mechanisms such as alkylation.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play roles in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and inflammation.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways related to cell proliferation and apoptosis.
- Alkylating Activity : The bromo group may confer alkylating properties, allowing the compound to form covalent bonds with nucleophilic sites on proteins and nucleic acids, which can disrupt normal cellular functions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar functional groups have been tested against various bacterial strains, showing effectiveness in inhibiting growth.
Anticancer Properties
Studies have revealed that ethyl bromoacetate derivatives can induce apoptosis in cancer cells. For example, a study demonstrated that these compounds could activate caspases, leading to programmed cell death in tumor cells. This property is crucial for developing anticancer therapies.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. It may inhibit pro-inflammatory cytokines and reduce oxidative stress, providing a therapeutic avenue for conditions like arthritis.
Comparative Analysis with Related Compounds
A comparison with structurally related compounds highlights the unique properties of this compound:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Ethyl Bromoacetate | Moderate antimicrobial activity | Simple structure | |
| Ethyl 2-Aminothiazole-4-Acetate | Anticancer properties | Contains thiazole ring | |
| Ethyl 2-(((benzyloxy)carbonyl)(ethyl)amino)acetate | Anti-inflammatory effects | Additional ethyl group |
Case Studies and Research Findings
- Anticancer Study : A study conducted by researchers at Merck Sharp & Dohme investigated the use of ethyl bromoacetate as an alkylating agent for synthesizing aminobenzodiazepine derivatives, which showed promising anticancer activity in vitro.
- Mutagenicity Testing : Ethyl bromoacetate was subjected to mutagenicity testing in various assays (e.g., Ames test). Results indicated weak mutagenic potential under certain conditions, suggesting careful evaluation for safety in pharmaceutical applications.
- Enzyme Interaction Studies : Research published in Journal of Medicinal Chemistry demonstrated that derivatives of ethyl bromoacetate could effectively inhibit aldose reductase, an enzyme implicated in diabetic complications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
